2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid (AT-007) is a synthetic compound identified in a study focusing on the development of novel therapeutic agents. [] This compound belongs to a class of heterocyclic compounds characterized by their fused ring structures containing at least two different elements, such as sulfur and nitrogen, within the ring system.
One study investigated the potential of a series of novel small-molecule gonadotropin-releasing hormone receptor (GnRH-R) antagonists, including AT-007, for treating uterine leiomyoma. [] GnRH-R antagonists suppress the production of gonadotropins, which play a role in the growth and development of uterine leiomyoma. The study identified AT-007 as a potential lead compound due to its high binding affinity to GnRH-R. Further research is necessary to evaluate its efficacy and safety in preclinical and clinical settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2